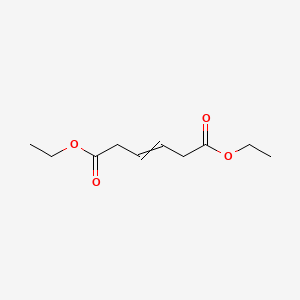
1,6-Diethyl hex-3-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diethyl hex-3-enedioate is an organic compound with the molecular formula C10H16O4. It is a diester derivative of hexenedioic acid, characterized by the presence of two ethyl ester groups at the 1 and 6 positions of the hex-3-enedioic acid backbone. This compound is of interest in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Diethyl hex-3-enedioate can be synthesized through the esterification of hex-3-enedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
On an industrial scale, the production of this compound involves the catalytic hydrogenation of diethyl hex-3-enedioate precursors. This process is carried out in a polar, aprotic, and basic solvent, with palladium as the catalyst and an inorganic halide as the co-catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Diethyl hex-3-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hex-3-enedioic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Hex-3-enedioic acid.
Reduction: 1,6-Hexanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
1,6-Diethyl hex-3-enedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound in enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,6-diethyl hex-3-enedioate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release hex-3-enedioic acid and ethanol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins involved in metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl hexanedioate: Similar structure but lacks the double bond present in 1,6-diethyl hex-3-enedioate.
Dimethyl hex-3-enedioate: Similar structure but with methyl ester groups instead of ethyl ester groups.
Hex-3-enedioic acid: The parent acid form of this compound.
Uniqueness
This compound is unique due to the presence of both ester groups and a double bond in its structure. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
diethyl hex-3-enedioate |
InChI |
InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5-6H,3-4,7-8H2,1-2H3 |
Clé InChI |
YIDKJPKYCLMJQW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC=CCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


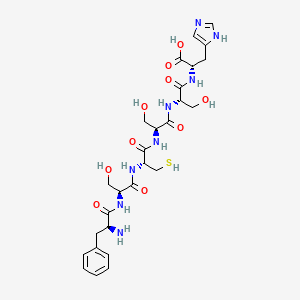


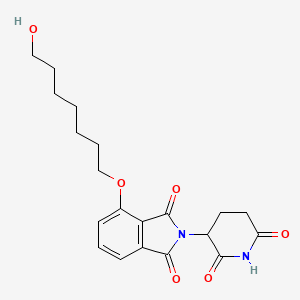
![7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12518907.png)
![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
![Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]-](/img/structure/B12518909.png)
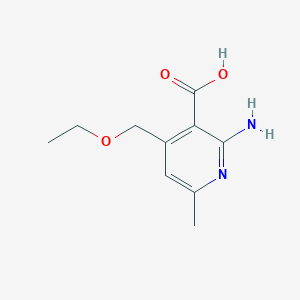
![Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]-](/img/structure/B12518916.png)
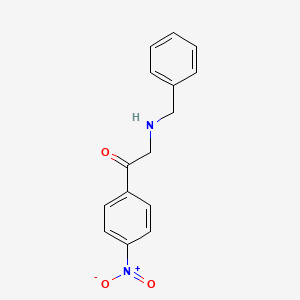
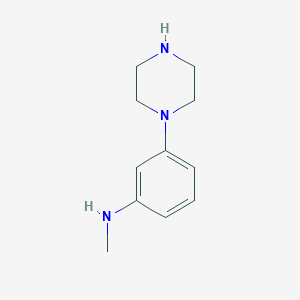
![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)
